molecular formula C16H16N2O6 B11683039 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11683039
M. Wt: 332.31 g/mol
InChI Key: SVVIWLIFTBNGFN-RQZCQDPDSA-N
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Description

The compound 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate is a structurally complex molecule featuring a 2,6-dimethoxyphenyl core substituted with an acetate group and a hydrazinylidene-methyl moiety linked to a furan-2-ylcarbonyl unit. This arrangement confers unique electronic and steric properties, making it a subject of interest in crystallography and materials science.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C16H16N2O6/c1-10(19)24-15-13(21-2)7-11(8-14(15)22-3)9-17-18-16(20)12-5-4-6-23-12/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

SVVIWLIFTBNGFN-RQZCQDPDSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC=CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate typically involves the condensation of 2,6-dimethoxybenzaldehyde with furan-2-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting hydrazone is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being explored in medicinal chemistry. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The hydrazone linkage can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene

  • Key Features : A butyl chain bridges two 2,6-dimethoxyphenyl groups.
  • Structural Differences : Unlike the main compound, this lacks the hydrazinylidene and furan moieties.
  • Bond Distances: Aromatic C–C bonds (1.384–1.404 Å) are shorter than aliphatic C–C bonds (1.509–1.535 Å), highlighting conjugation effects absent in the main compound’s rigid hydrazinylidene linker .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

  • Key Features : Contains a fluorine substituent on the dimethoxyphenyl ring and an ethyl ester.
  • Structural Differences : Replaces the hydrazinylidene-furan group with a fluorine atom.

Hydrazinylidene Derivatives

Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate

  • Key Features : Integrates a benzimidazole and nitrophenylhydrazone.
  • Structural Differences : The nitro and benzimidazole groups contrast with the main compound’s furan and dimethoxyphenyl units.
  • Impact on Properties :
    • Hydrogen Bonding : Exhibits C–H···O and N–H···O interactions, forming chains along the b-axis. The main compound’s furan carbonyl may similarly participate in H-bonding but with distinct geometry .
    • Dihedral Angles : Dihedral angles between aromatic subunits (7.35° and 18.23°) suggest planar alignment, whereas the main compound’s steric bulk may induce greater torsional strain .

4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

  • Key Features : Combines a furan-hydrazinylidene group with a thiazole ring and sulfonamide.
  • Structural Differences : The thiazole and sulfonamide groups introduce heteroatom diversity absent in the main compound.
  • Impact on Properties :
    • Solubility : Exhibits low aqueous solubility (0.9 µg/mL at pH 7.4), likely due to the hydrophobic thiazole and sulfonamide moieties. The main compound’s acetate group may enhance solubility relative to this analogue .

Data Comparison Table

Compound Name Molecular Formula Key Substituents Solubility (Water) Crystal Packing Features Reference
4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate C₁₇H₁₈N₂O₆ Furan-2-ylcarbonyl hydrazinylidene, acetate Not reported Likely H-bonding networks -
2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene C₁₉H₂₂O₄ Butyl linker, 2,6-dimethoxyphenyl Not reported Herringbone π-stacking
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ Fluoro, ethyl ester Not reported Not reported
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate C₁₈H₁₆N₄O₄ Benzimidazole, nitrophenylhydrazone Not reported C–H···O and N–H···O chains
4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-...-benzenesulfonamide C₁₆H₁₆N₄O₃S₂ Thiazole, sulfonamide 0.9 µg/mL (pH 7.4) Not reported

Key Research Findings

  • Crystallography Tools : Structures of analogues were resolved using SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond length and angle measurements .
  • Functional Group Effects : The furan-hydrazinylidene motif enhances H-bonding capacity, while sulfonamide/thiazole groups reduce solubility .

Biological Activity

4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a hydrazine moiety, and an acetate group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known for its reactivity and potential to form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and hydrazone functionalities have shown efficacy against various bacterial strains and fungi.

Antiviral Activity

Research has highlighted the potential antiviral properties of furan-based compounds. A related study demonstrated that derivatives with similar structures inhibited the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also possess antiviral activity against coronaviruses .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings indicate that certain derivatives exhibit low cytotoxicity in Vero and MDCK cell lines, with CC50 values exceeding 100 μM . This suggests a favorable safety margin for further development.

Inhibition of Enzymatic Activity

A study focused on the inhibition of SARS-CoV-2 Mpro by structurally similar compounds found that specific modifications enhanced inhibitory potency. For example, compounds with furan rings demonstrated improved binding affinity and selectivity towards the target enzyme .

CompoundIC50 (μM)Target
F8-S4310.76Mpro
F8-B61.57Mpro
F8-B221.55Mpro

This table summarizes the inhibitory activities against SARS-CoV-2 Mpro for several derivatives related to this compound.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the substituents attached to the furan and hydrazine moieties significantly influenced biological activity. For instance, replacing specific functional groups led to variations in IC50 values and cytotoxic profiles .

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